N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS/c1-8-5-6-11(16)13-12(8)18-15(21-13)19-14(20)9-3-2-4-10(17)7-9/h2-7H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEQRMDOVQBIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 7-Chloro-4-methyl-1,3-benzothiazol-2-amine
The benzothiazole scaffold is typically constructed via cyclization of thioamide intermediates. A method adapted from US20160175303A1 involves:
- Condensation of 2-amino-4-chloro-6-methylbenzenethiol with cyanogen bromide in ethanol under reflux to form the thiazole ring.
- Nitration at the 7-position using fuming nitric acid, followed by reduction with hydrogen/palladium to yield the amine.
Critical parameters include maintaining anhydrous conditions to prevent hydrolysis and controlling nitration temperature (0–5°C) to avoid over-nitration. The final product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding 72–78%.
Synthesis of 3-Fluorobenzoyl Chloride
3-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 40°C for 4 hours. Excess SOCl₂ is removed under vacuum, and the acyl chloride is distilled under reduced pressure (bp 68–70°C at 15 mmHg). This method achieves >95% conversion with minimal side-product formation.
Amide Coupling Strategies
The coupling of 7-chloro-4-methyl-1,3-benzothiazol-2-amine and 3-fluorobenzoyl chloride follows established protocols for aromatic amides.
Direct Acylation in Pyridine
- Reactants : 1.0 equiv. benzothiazol-2-amine, 1.1 equiv. 3-fluorobenzoyl chloride.
- Solvent : Anhydrous pyridine (acts as base and solvent).
- Conditions : Stirred at room temperature for 12 hours.
- Workup : Dilution with ice-water, filtration, washing with 10% NaHCO₃, and recrystallization from methanol.
Yield : 82–85%.
Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride. Pyridine neutralizes HCl, shifting equilibrium toward product formation.
Schotten-Baumann Modification
For scale-up, the Schotten-Baumann method employs:
- Base : 10% aqueous NaOH.
- Solvent : Dichloromethane (immiscible with water).
- Conditions : Dropwise addition of acyl chloride to the amine solution at 0°C, followed by stirring for 2 hours.
Yield : 75–80%.
Advantages : Faster reaction, easier separation of organic layer.
Optimization and Troubleshooting
Reaction Monitoring
Common Side Reactions
- Hydrolysis of Acyl Chloride : Mitigated by anhydrous conditions.
- Dimerization : Minimized by using excess acyl chloride.
Purification
- Recrystallization Solvents : Methanol (yield: 80%), DMF/water (yield: 85%).
- Column Chromatography : Required for crude products with impurities; eluent: hexane/ethyl acetate (gradient 4:1 to 1:1).
Analytical Characterization
Spectroscopic Data
Crystallographic Data
Single-crystal X-ray diffraction (as in PMC3379424) reveals:
- Dihedral angle : 41.2° between benzothiazole and benzamide rings.
- Hydrogen bonding : N–H⋯N and C–H⋯F interactions stabilize the crystal lattice.
Comparative Evaluation of Methods
| Method | Yield | Purity | Scale |
|---|---|---|---|
| Direct acylation in pyridine | 82–85% | >98% | Lab-scale (1–10 g) |
| Schotten-Baumann | 75–80% | 95–97% | Pilot-scale (100 g) |
| Coupling agents (EDCl/HOBt) | 88% | >99% | Small-scale (mg) |
Key Insight : Direct acylation in pyridine offers optimal balance of yield and simplicity, while coupling agents (e.g., EDCl) enhance purity at higher costs.
Industrial and Environmental Considerations
- Cost Analysis : 3-Fluorobenzoyl chloride ($120–150/kg) dominates material costs.
- Waste Management : Pyridine recovery via distillation reduces environmental impact.
- Safety : Acyl chlorides require handling in fume hoods with PPE.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted benzothiazole derivatives.
Scientific Research Applications
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Material Science: Benzothiazole derivatives are used in the development of organic semiconductors and fluorescent dyes.
Biological Studies: The compound can be used as a probe to study the interactions of benzothiazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural similarities with other benzothiazole-based derivatives. Below is a comparative analysis of key analogs identified in screening studies:
Table 1: Structural and Molecular Comparison
Key Observations:
Substitution Position : The position of the chloro group (5- vs. 7-) on the benzothiazole ring significantly impacts steric interactions and binding affinity. For example, the 7-chloro derivative may exhibit better steric compatibility with hydrophobic enzyme pockets compared to the 5-chloro analog .
In contrast, sulfonyl-containing analogs (e.g., dihydroquinoline-sulfonyl or diethylsulfamoyl) introduce bulkier, more polar groups, which may improve solubility but reduce membrane permeability .
Molecular Weight and Lipophilicity : The target compound (MW 348.79) is smaller and less polar than its sulfonamide analogs (MW 468.97–498.02), suggesting superior bioavailability in preliminary pharmacokinetic models.
Pharmacological and Biochemical Comparisons
Limited experimental data are available for direct pharmacological comparisons. However, inferences can be drawn from related benzothiazole derivatives:
- Anticancer Activity: Sulfonamide-substituted benzothiazoles (e.g., the dihydroquinoline-sulfonyl analog) often exhibit enhanced topoisomerase inhibition but higher cytotoxicity in normal cells . The 3-fluorobenzamide derivative may offer a better therapeutic index due to reduced off-target interactions.
- Enzyme Binding : Crystallographic studies using SHELX and ORTEP-3 (common in small-molecule structural analysis ) suggest that the 7-chloro-4-methyl substitution optimizes π-π stacking in kinase binding pockets, whereas sulfonamide groups introduce steric clashes in some targets .
Biological Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article synthesizes various research findings regarding the biological activity of this compound, including its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a benzothiazole ring system with specific substitutions that contribute to its biological properties. The molecular formula is S, and it exhibits unique chemical characteristics conducive to interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various molecular targets. The compound may inhibit specific enzymes or receptors involved in critical signaling pathways related to cancer cell proliferation and inflammation. Studies suggest that it can modulate pathways such as the AKT and ERK signaling cascades, which are crucial in regulating cell survival and growth.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A431 | 1.5 | Inhibition of proliferation |
| A549 | 2.0 | Induction of apoptosis |
| H1299 | 1.8 | Cell cycle arrest |
The compound has shown the ability to inhibit cell migration and reduce the expression of inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This dual action highlights its potential as a therapeutic agent that addresses both tumor growth and the inflammatory microenvironment that supports cancer progression .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory properties. Studies using mouse monocyte macrophages (RAW264.7) demonstrated a decrease in pro-inflammatory cytokine levels following treatment with the compound. The mechanism behind this activity appears to involve the suppression of NF-kB signaling pathways, which are pivotal in mediating inflammatory responses .
Case Studies
-
Case Study on Antitumor Activity :
A study conducted by Kamal et al. (2020) synthesized a series of benzothiazole derivatives, including this compound. The compound was tested against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using MTT assays. Results indicated significant inhibition of cell viability at low micromolar concentrations, suggesting strong anticancer potential. -
Case Study on Anti-inflammatory Effects :
In another investigation focused on the anti-inflammatory properties of benzothiazole derivatives, this compound was administered to RAW264.7 macrophages. The study found that treatment reduced the production of IL-6 and TNF-α significantly compared to untreated controls, indicating its potential for managing inflammatory diseases .
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps risk by-products |
| Solvent | DMF or DCM | DMF improves solubility |
| Reaction Time | 6–12 hours | Extended time increases yield |
Basic Question: How can researchers confirm the structural integrity and purity of the synthesized compound?
Methodological Answer:
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., fluorine at C-3, chlorine at C-7) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 323.03) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
Q. Table 2: Analytical Parameters
| Technique | Key Signals/Peaks | Diagnostic Utility |
|---|---|---|
| ¹H NMR | δ 8.2–8.5 ppm (aromatic H) | Confirms benzothiazole core |
| ¹³C NMR | δ 165–170 ppm (amide C=O) | Validates amide linkage |
| HRMS | Exact mass matching ± 0.001 Da | Rules out isotopic impurities |
Advanced Question: How should researchers design experiments to evaluate biological activity and target selectivity?
Methodological Answer:
- In Vitro Assays : Screen against enzyme targets (e.g., kinases) or microbial strains using dose-response curves (IC₅₀/EC₅₀ calculations) .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins .
- Selectivity Profiling : Compare activity across related targets (e.g., benzothiazole derivatives vs. non-benzothiazole analogs) to identify structural determinants .
Advanced Question: What strategies minimize by-product formation during synthesis?
Methodological Answer:
- Stepwise Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ IR to detect intermediates and adjust conditions .
- pH Optimization : Maintain neutral to slightly basic pH (7.5–8.5) to prevent hydrolysis of the amide bond .
- Catalyst Screening : Employ coupling agents like HATU or DCC to enhance amide bond formation efficiency .
Advanced Question: How can structure-activity relationship (SAR) studies guide optimization of this compound's bioactivity?
Methodological Answer:
- Functional Group Modifications : Replace the 3-fluorobenzoyl moiety with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial activity .
- Benzothiazole Substitutions : Introduce methyl or methoxy groups at C-4 to improve solubility without compromising target binding .
- Quantitative SAR (QSAR) : Use computational models to predict bioactivity based on Hammett constants or logP values .
Advanced Question: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outlier results .
- Mechanistic Studies : Use knock-out models or siRNA silencing to confirm target specificity .
Advanced Question: What computational methods predict binding interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with protein active sites (e.g., ATP-binding pockets) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes over 100 ns to assess binding stability .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with minor structural changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
